molecular formula C10H11F2NO B15093035 5-(Cyclopropylmethoxy)-2,4-difluoroaniline

5-(Cyclopropylmethoxy)-2,4-difluoroaniline

Cat. No.: B15093035
M. Wt: 199.20 g/mol
InChI Key: BYZHIXTVHJMVHQ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2,4-difluoroaniline: is an organic compound that belongs to the class of anilines It features a cyclopropylmethoxy group and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline typically involves the following steps:

    Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the cyclopropylmethoxy group.

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2,4-Difluoroaniline: Lacks the cyclopropylmethoxy group, making it less lipophilic and potentially less bioavailable.

    5-Methoxy-2,4-difluoroaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, which may alter its chemical and biological properties.

    5-(Cyclopropylmethoxy)-2-fluoroaniline: Has only one fluorine atom, which can affect its reactivity and interactions with molecular targets.

Uniqueness: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is unique due to the combination of cyclopropylmethoxy and difluoro functionalities. This combination can enhance the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-2,4-difluoroaniline

InChI

InChI=1S/C10H11F2NO/c11-7-3-8(12)10(4-9(7)13)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2

InChI Key

BYZHIXTVHJMVHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C(=C2)N)F)F

Origin of Product

United States

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